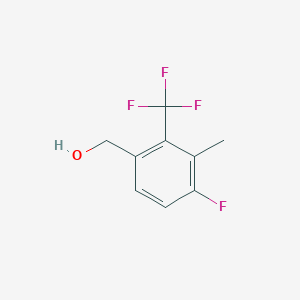

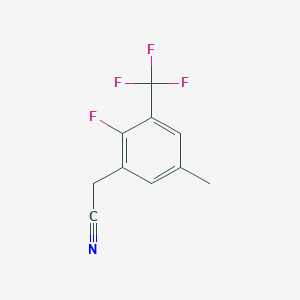

2-フルオロ-5-メチル-3-(トリフルオロメチル)フェニルアセトニトリル

説明

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H7F4N It is characterized by the presence of fluorine, methyl, and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group

科学的研究の応用

医学:標的薬物合成

2-フルオロ-5-メチル-3-(トリフルオロメチル)フェニルアセトニトリル中のトリフルオロメチル基は、バイオアイソスター特性で知られており、新規医薬品の設計において価値があります . 薬物分子への組み込みは、代謝安定性を向上させ、結合親和性を高め、親油性を高める可能性があり、これは生体膜を横切るために不可欠です。

農業:農薬開発

農業では、この化合物の構造モチーフは、新規農薬の開発に利用されています。 トリフルオロメチル基は、環境要因による分解に対する抵抗性を高めることができ、そのため農薬の効力を延長します .

材料科学:高度なポリマー研究

トリフルオロメチル基のユニークな電子特性は、材料科学においてポリマーを改質するために活用され、その耐熱性と耐薬品性を向上させており、これは高性能材料にとって不可欠です .

環境科学:汚染物質分解研究

研究者は、環境汚染物質の分解経路の研究における2-フルオロ-5-メチル-3-(トリフルオロメチル)フェニルアセトニトリルの使用を検討しています。 さまざまな条件下でのその安定性により、環境変換を追跡するための候補となっています .

分析化学:クロマトグラフィー標準

分析化学では、この化合物は、その明確な化学的特徴により、クロマトグラフィー分析の標準として役立ちます。 機器の校正に役立ち、分析結果の精度を保証します .

生化学:酵素阻害研究

この化合物は、生化学における酵素阻害研究で使用されています。 さまざまな酵素と相互作用する能力により、研究者は酵素のメカニズムを理解し、治療目的の阻害剤を設計することができます .

薬理学:薬物動態調節

薬理学では、2-フルオロ-5-メチル-3-(トリフルオロメチル)フェニルアセトニトリルは、薬物の薬物動態プロファイルを調節する可能性について研究されています。 その構造要素は、医薬品の吸収、分布、代謝、排泄(ADME)に影響を与える可能性があります .

触媒:配位子合成

最後に、触媒では、この化合物は、遷移金属触媒用の配位子を合成するために使用されます。 そこから誘導された配位子は、触媒反応の効率と選択性を向上させることができ、これは工業プロセスにとって不可欠です.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 2-fluoro-5-methylbenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucle

特性

IUPAC Name |

2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGYQVRNXNXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

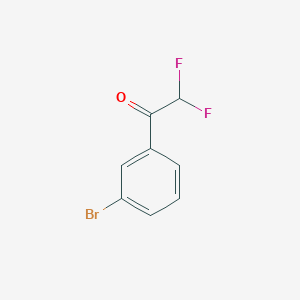

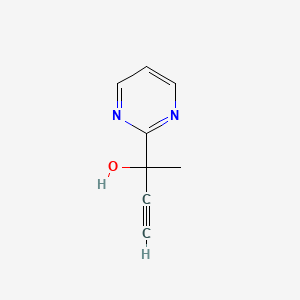

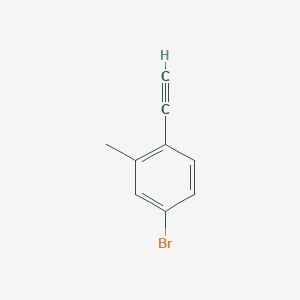

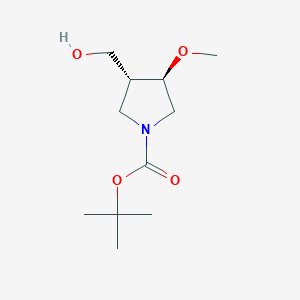

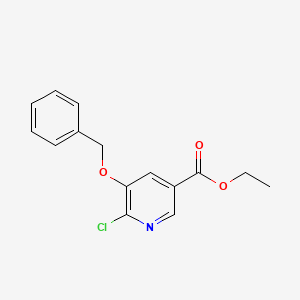

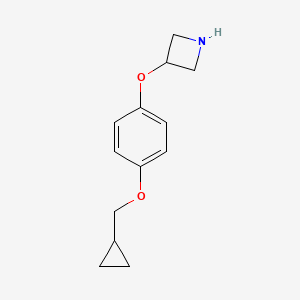

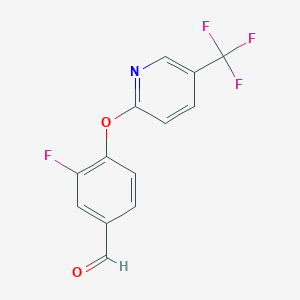

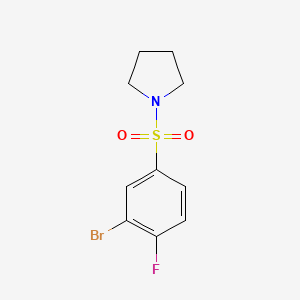

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。